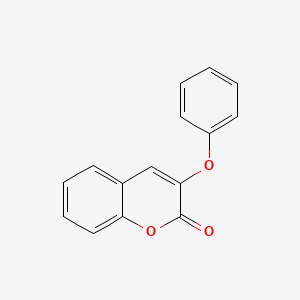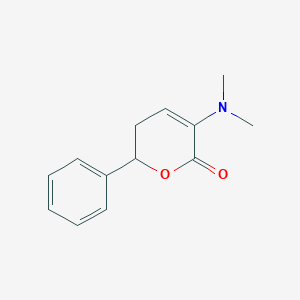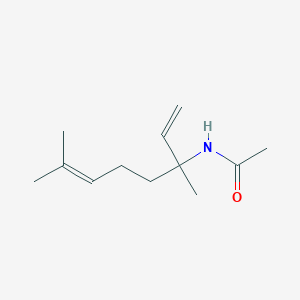![molecular formula C16H19IN2O B14351280 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline CAS No. 93590-79-5](/img/structure/B14351280.png)
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dimethylamino group, a phenoxy group, and an iodine atom attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the quality and purity of the final product.
化学反应分析
Types of Reactions
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives.
科学研究应用
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and phenyl ring structure.
Iodoanilines: These compounds share the iodine atom attached to the aniline ring.
Phenoxy derivatives: These compounds share the phenoxy group attached to the aromatic ring.
Uniqueness
4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
93590-79-5 |
|---|---|
分子式 |
C16H19IN2O |
分子量 |
382.24 g/mol |
IUPAC 名称 |
4-[4-(dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19IN2O/c1-18(2)12-5-8-14(9-6-12)20-16-10-7-13(19(3)4)11-15(16)17/h5-11H,1-4H3 |
InChI 键 |
JKPRXTMGFOHNHN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N(C)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



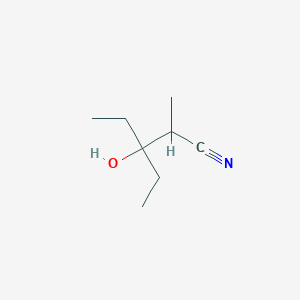
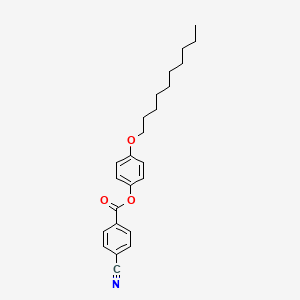

![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)

![N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide](/img/structure/B14351232.png)
![1-(Acryloyloxy)-2-[(acryloyloxy)methyl]butan-2-yl octanoate](/img/structure/B14351244.png)

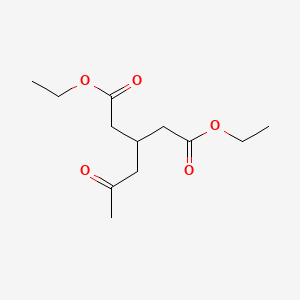
![3-Ethyl-1,2,3,4,5,6-hexahydro-4a,10b-propanobenzo[f]isoquinolin-9-ol](/img/structure/B14351270.png)
